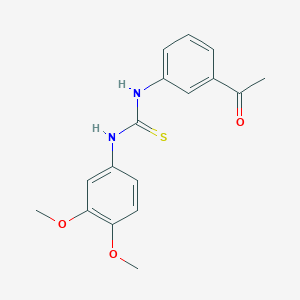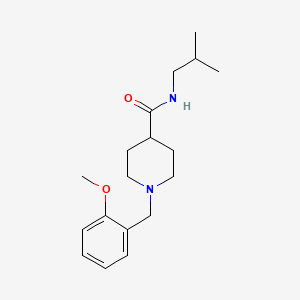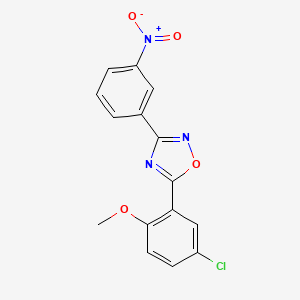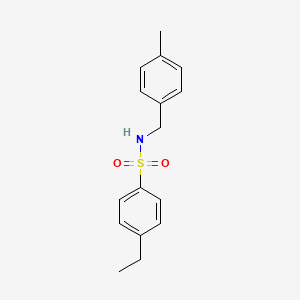![molecular formula C20H23NO4 B5767266 methyl {4-[(4-tert-butylbenzoyl)amino]phenoxy}acetate](/img/structure/B5767266.png)
methyl {4-[(4-tert-butylbenzoyl)amino]phenoxy}acetate
説明
Methyl {4-[(4-tert-butylbenzoyl)amino]phenoxy}acetate, also known as Methyl 4-[(4-tert-butylbenzoyl)amino]phenoxy]acetate, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
科学的研究の応用
Synthesis and Chemical Properties
Tetranuclear and Pentanuclear Compounds Synthesis : In a study focusing on rare-earth metals, the Schiff-base proligand, which includes 4-tert-butylbenzoyl groups, was synthesized and used with various lanthanides. This research highlights the ability of such compounds to form complex arrangements of metal atoms with varying nuclearities, demonstrating their potential in synthesizing new materials with specific magnetic properties (Yadav et al., 2015).
Sterically Hindered Phenols Synthesis : A study explored the reactions involving compounds like 3,5-di-tert-butyl-4-hydroxybenzyl acetate, leading to the synthesis of new derivatives of sterically hindered phenols based on heteroaromatic scaffolds (Gibadullina et al., 2017).
Biological and Medicinal Applications
- Antibacterial Activity : Research involving the synthesis of various derivatives, including methyl 2-{2-[4-oxo-3-(arylcarbonylamino)-1,3-thiazolidin-2-yl] phenoxy} acetates, showed that these compounds were tested for in vitro growth inhibitory activity against microbes like E. coli and S. aureus, indicating potential antibacterial applications (Desai et al., 2001).
Polymerization and Material Science
- Vinyl Acetate Polymerization : A study focused on how 4-methyl-2,6-di-tert-butylphenol, which shares structural similarities, influences the polymerization of vinyl acetate. This research contributes to understanding the role of such compounds in polymer science and their potential as polymerization retardants (Parnell & Russell, 1974).
Catalytic Applications
- Epoxidation Catalysis : A study on the catalytic activities of complexes involving ligands like 2,4-di-tert-butyl-6-(((2-hydroxyethyl)(methyl)amino)methyl)phenol, which is structurally related, in the epoxidation of olefins reveals insights into their use as catalysts in organic synthesis (Hossain et al., 2019).
Phenol Hydroxylation Studies
- Tyrosinase Mimicking : Copper-mediated oxygenation studies involving compounds such as methyl 4-hydroxybenzoate, structurally related to the query compound, demonstrated activities mimicking the copper enzyme tyrosinase. This finding has implications for understanding enzyme mechanisms and designing enzyme mimics (Casella et al., 1996).
特性
IUPAC Name |
methyl 2-[4-[(4-tert-butylbenzoyl)amino]phenoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-20(2,3)15-7-5-14(6-8-15)19(23)21-16-9-11-17(12-10-16)25-13-18(22)24-4/h5-12H,13H2,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGFSYJGSUZIJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-{[(4-tert-butylphenyl)carbonyl]amino}phenoxy)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-methoxy-N-{[3-(2-thienyl)acryloyl]oxy}benzenecarboximidic acid](/img/structure/B5767195.png)



![1-benzyl-4-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}piperazine](/img/structure/B5767228.png)
![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B5767231.png)

![2-[(2-chlorobenzyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5767248.png)
![N-[2-(dimethylamino)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5767253.png)


![N'-(4-ethylbenzylidene)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbohydrazide](/img/structure/B5767290.png)
